8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline
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Overview
Description
8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a piperazine ring linked to a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting the benzodiazole with piperazine in the presence of a suitable base.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Quinoline Attachment: Finally, the quinoline moiety is attached through a nucleophilic substitution reaction, often using a quinoline derivative with a good leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzodiazole and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenated quinoline derivatives and strong bases (e.g., sodium hydride) are employed.
Major Products
Oxidation: Products may include quinoline N-oxides and sulfoxides.
Reduction: Products include sulfides and reduced quinoline derivatives.
Substitution: Various substituted quinoline and benzodiazole derivatives.
Scientific Research Applications
8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline has several research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
- 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
Uniqueness
8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline is unique due to its combination of a quinoline core with a sulfonyl group and a benzodiazole-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-28(27,18-9-3-5-15-6-4-10-21-19(15)18)25-13-11-24(12-14-25)20-22-16-7-1-2-8-17(16)23-20/h1-10H,11-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHRUVXJOOEQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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